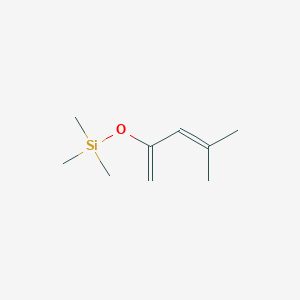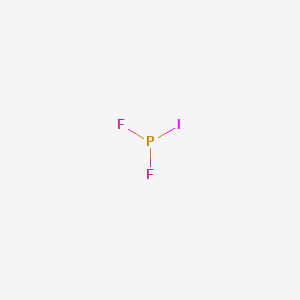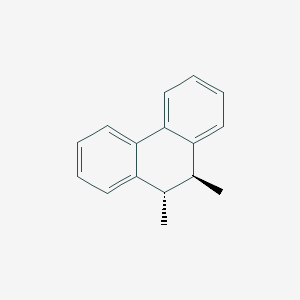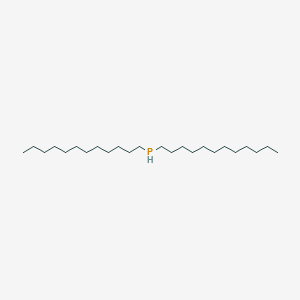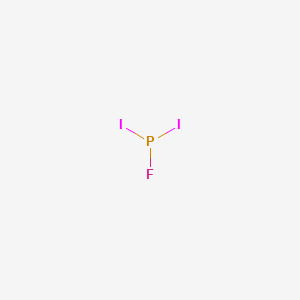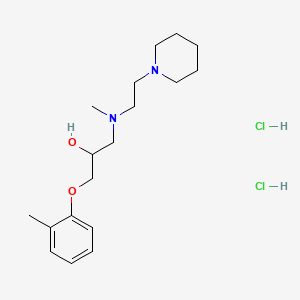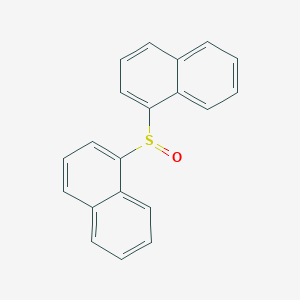
1,1'-Sulfinyldinaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfinyldinaphthalene is an organic compound characterized by the presence of a sulfinyl group (-SO-) bridging two naphthalene rings. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The sulfinyl group introduces unique chemical properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Sulfinyldinaphthalene can be synthesized through several methods. One common approach involves the oxidation of 1,1’-thiodinaphthalene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 1,1’-thiodinaphthalene in an appropriate solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for 1,1’-Sulfinyldinaphthalene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Sulfinyldinaphthalene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfone group (-SO2-).
Reduction: The sulfinyl group can be reduced back to a thioether (-S-) using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 1,1’-Sulfonyldinaphthalene.
Reduction: 1,1’-Thiodinaphthalene.
Substitution: Various substituted naphthalenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfinyldinaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of sulfinyl group reactivity and stability.
Medicine: Research into its potential as a pharmacophore in drug design, particularly for its possible antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other materials where specific chemical properties of the sulfinyl group are advantageous.
Wirkmechanismus
The mechanism by which 1,1’-Sulfinyldinaphthalene exerts its effects depends on the specific application. In chemical reactions, the sulfinyl group acts as an electron-withdrawing group, influencing the reactivity of the naphthalene rings. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other interactions .
Vergleich Mit ähnlichen Verbindungen
1,1’-Thiodinaphthalene: The reduced form of 1,1’-Sulfinyldinaphthalene, with a thioether group instead of a sulfinyl group.
1,1’-Sulfonyldinaphthalene: The oxidized form, with a sulfone group.
Naphthalene: The parent compound, lacking the sulfinyl group.
Uniqueness: 1,1’-Sulfinyldinaphthalene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to its thioether and sulfone analogs. This makes it a valuable compound for studying the effects of different sulfur oxidation states on chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
13285-00-2 |
|---|---|
Molekularformel |
C20H14OS |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-naphthalen-1-ylsulfinylnaphthalene |
InChI |
InChI=1S/C20H14OS/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI-Schlüssel |
MHOFMHKGDRWUIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


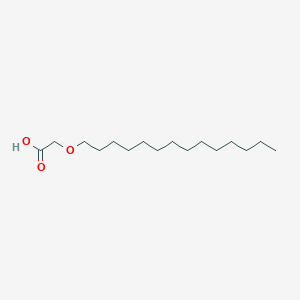
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
